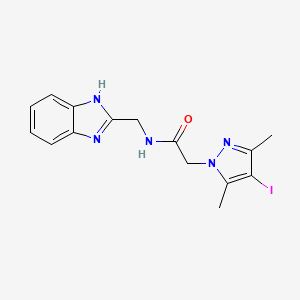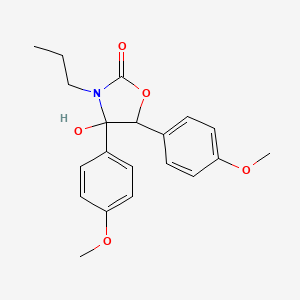![molecular formula C27H25ClN2O5 B11073076 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11073076.png)
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is an organic compound belonging to the class of benzoylindoles. These compounds are characterized by an indole structure attached to a benzoyl moiety through an acyl group. This compound is notable for its complex structure, which includes multiple functional groups such as methoxy, chloro, and acetamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using reagents like methyl iodide and sodium hydride.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 2,5-dimethoxyaniline in the presence of acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indoles with different functional groups.
科学研究应用
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prostaglandin G/H synthase 1, which plays a role in inflammation and pain. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1R)-1-(hydroxymethyl)propyl]acetamide
Uniqueness
Compared to similar compounds, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of the 2,5-dimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This structural difference can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
属性
分子式 |
C27H25ClN2O5 |
|---|---|
分子量 |
492.9 g/mol |
IUPAC 名称 |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25ClN2O5/c1-16-21(15-26(31)29-23-14-20(34-3)10-12-25(23)35-4)22-13-19(33-2)9-11-24(22)30(16)27(32)17-5-7-18(28)8-6-17/h5-14H,15H2,1-4H3,(H,29,31) |
InChI 键 |
JZEVZNZDWWLFRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11072995.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B11073017.png)

![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-(4-hydroxybenzylidene)-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11073022.png)
![Ethyl 4-({[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11073029.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073039.png)
![N-(4-fluorophenyl)-5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxamide](/img/structure/B11073041.png)
![4-methyl-8-thiophen-2-yl-11-thia-4,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraene-13,15-dione](/img/structure/B11073043.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B11073050.png)

![Ethyl 6-[4-(ethoxycarbonyl)piperazin-1-yl]-5,7-difluorobenzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline-3-carboxylate](/img/structure/B11073062.png)
![Methyl 3-(4-bromophenyl)-4-[(4-chlorophenyl)carbonyl]-2-(piperidin-1-ylcarbonyl)hexanoate](/img/structure/B11073066.png)
![1-[(1-phenylethoxy)methyl]-5-[(2-phenylethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11073068.png)

